![molecular formula C22H22N2O4S B3000897 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide CAS No. 946380-31-0](/img/structure/B3000897.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

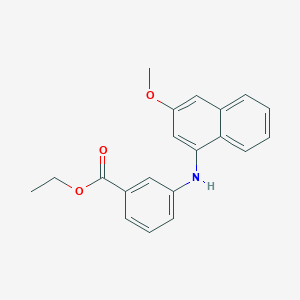

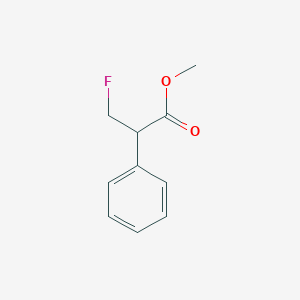

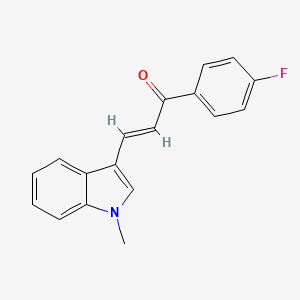

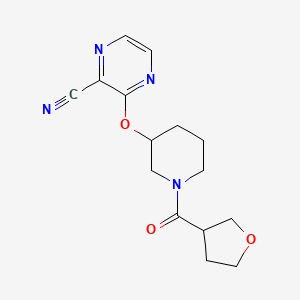

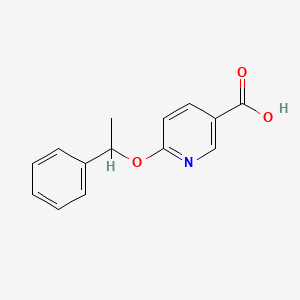

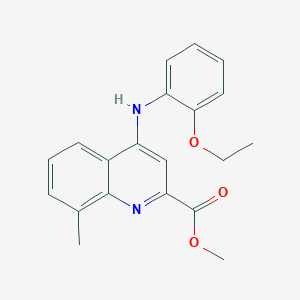

The molecular structure of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide” would be expected to contain a furan ring, a quinoline ring, and a benzenesulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Quinoline is a heterocyclic aromatic organic compound with a two-ring structure of benzene and pyridine . Benzenesulfonamide is a functional group consisting of a benzene ring substituted with a sulfonamide group .

Chemical Reactions Analysis

The chemical reactions involving “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide” would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and Diels-Alder reactions . Quinoline compounds can also participate in various reactions, such as nucleophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions . The benzenesulfonamide group can undergo reactions typical of sulfonamides, such as hydrolysis, displacement by amines, and reactions with halogenating agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide” would be determined by its molecular structure. Furan derivatives are generally polar due to the presence of the oxygen atom, and they may have aromatic properties due to the conjugated pi system . Quinoline derivatives are typically planar and aromatic, and they often have basic properties due to the nitrogen atom . Benzenesulfonamides are typically solid at room temperature, and they may exhibit strong hydrogen bonding due to the presence of the sulfonamide group .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

This compound has been found to have significant enzyme inhibition effects. It has shown approximately 9.8-fold more activity against urease enzyme than thiourea standard . It also showed approximately 4.2-fold more activity against butyrylcholinesterase (BChE) enzyme than galantamine standard .

Neuroprotective and Antioxidant Activities

Furan and thiophene carboxamide derivatives, which this compound is a part of, have been found to have neuroprotective and antioxidant activities .

Anticancer Activities

These derivatives have also been found to have anticancer properties .

Antifungal Activities

They have been found to have antifungal properties .

Antibacterial Activities

These compounds have been found to have antibacterial properties .

Hypoxia-Inducible Factor Activation

Furan and thiophene-2-carbonyl amino acid derivatives, including this compound, have been found to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

Antitumor Activities

These derivatives have been found to have antitumor properties .

Antitubercular Activities

Propiedades

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-9-10-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHOOSFFEFDSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one](/img/structure/B3000830.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)